molecular formula C13H16N2O4 B1309273 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 380194-19-4

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1309273
CAS No.: 380194-19-4
M. Wt: 264.28 g/mol
InChI Key: IXKFKPMYUCTQPG-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the nitro group and the piperidine moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then reacted with 3-methylpiperidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group on the piperidine ring can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4-(3-Aminopiperidin-1-yl)-3-nitrobenzoic acid.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Corresponding alcohols or ketones of the piperidine ring.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylpiperidin-1-yl)-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(3-Methylpiperidin-1-yl)-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.

    4-(3-Methylpiperidin-1-yl)-3-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the nitro group and the piperidine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFKPMYUCTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396953
Record name 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380194-19-4
Record name 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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